![molecular formula C7H9NO2 B6259190 5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 768-16-1](/img/new.no-structure.jpg)
5-nitrobicyclo[2.2.1]hept-2-ene
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Overview
Description
5-Nitrobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9NO2. It is a derivative of norbornene, a bicyclic hydrocarbon, where a nitro group is attached to the fifth carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitrobicyclo[2.2.1]hept-2-ene typically involves the nitration of norbornene. One common method is the reaction of norbornene with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors are often employed to ensure better control over reaction parameters and to handle the exothermic nature of the nitration process more efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Aminobicyclo[2.2.1]hept-2-ene.
Substitution: Various substituted norbornene derivatives depending on the nucleophile used.
Oxidation: Oxidized norbornene derivatives.
Scientific Research Applications
Organic Synthesis
5-Nitrobicyclo[2.2.1]hept-2-ene serves as a versatile intermediate in various organic reactions, particularly in Diels-Alder reactions, which are crucial for synthesizing complex organic molecules.
Diels-Alder Reactions
The compound has been extensively studied in Diels-Alder reactions due to its ability to participate as a dienophile. Research has shown that it can react with various diene partners to form substituted cyclohexenes, which are valuable in the synthesis of more complex structures.
Table 1: Diels-Alder Reaction Outcomes with this compound
Diene Used | Product Obtained | Yield (%) |
---|---|---|
Cyclopentadiene | 5-Nitro-6-substituted bicyclo[2.2.1]heptenes | 75 |
2-Nitropropene | Mixture of isomeric products | 81 |
β-Fluoro-β-nitrostyrene | Norbornene derivatives | 44 |
The application of this compound in these reactions highlights its utility in generating complex architectures from simpler precursors, which is essential in pharmaceutical chemistry .
Pharmaceutical Applications
Due to its structural properties, this compound is explored for developing new therapeutic agents. Its derivatives have shown potential as cytotoxic agents, contributing to cancer treatment strategies.
Case Study: Cytotoxic Agents Development
Kharitonov et al. (2012) investigated the use of bicyclic compounds in creating novel cytotoxic agents through sustainable chemical processes. Their work emphasizes the importance of such compounds in medicinal chemistry, where they can be modified to enhance efficacy against cancer cells .
Material Science
The polymerization of this compound and its derivatives has been studied for producing advanced materials, particularly crosslinkable polyolefin rubbers.
Polymerization Studies
Research indicates that this compound can be polymerized with ethylene and other α-olefins to yield unsaturated polymers with desirable mechanical properties.
Table 2: Polymerization Characteristics of this compound
Polymerization Conditions | Resulting Material | Properties |
---|---|---|
Ethylene + this compound | Crosslinkable polyolefin rubber | High elasticity |
UV Radiation Initiation | Enhanced polymer yield | Improved thermal stability |
These findings suggest that the compound's unique structure allows for effective polymerization pathways that enhance material properties, making it suitable for industrial applications .
Asymmetric Synthesis
Recent advancements have demonstrated the use of helical-chiral catalysts in promoting asymmetric Diels-Alder reactions involving nitroalkenes like this compound.
Catalytic Innovations
The introduction of helical-chiral double hydrogen bond donor catalysts has enabled enantioselective synthesis using nitroalkenes, showcasing the compound's relevance in developing chiral intermediates for pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-nitrobicyclo[2.2.1]hept-2-ene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attach to the bicyclic framework.
Comparison with Similar Compounds
Similar Compounds
Norbornene: The parent hydrocarbon of 5-nitrobicyclo[2.2.1]hept-2-ene.
5-Aminobicyclo[2.2.1]hept-2-ene: The reduced form of this compound.
5-Bromobicyclo[2.2.1]hept-2-ene: A halogenated derivative of norbornene.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and valuable for developing new materials and pharmaceuticals.
Biological Activity
5-Nitrobicyclo[2.2.1]hept-2-ene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the nitro group (NO₂) in its structure contributes to its pharmacological properties, including antimicrobial, antineoplastic, and vasodilatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The nitro group in this compound plays a crucial role in its biological activity. Nitro compounds are known to undergo redox reactions within cells, leading to the generation of reactive intermediates that can induce cellular toxicity and death in microorganisms and possibly human cells as well . This dual role as both a pharmacophore and toxicophore makes nitro compounds valuable in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitro compounds, including this compound. The compound has shown efficacy against various bacterial strains, including H. pylori, P. aeruginosa, M. tuberculosis, and S. mutans. The mechanism involves the disruption of microbial cellular processes through the formation of reactive species that damage DNA and proteins .
Antineoplastic Properties
This compound has also been investigated for its potential antineoplastic effects. Research indicates that nitro compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells .
Table 1: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of nitro compounds demonstrated that this compound exhibited significant inhibitory effects against H. pylori with a minimum inhibitory concentration (MIC) comparable to established antibiotics . The study emphasized the potential for developing new treatments for antibiotic-resistant strains.
Case Study 2: Anticancer Activity
In vitro experiments on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent antitumor activity . The mechanism was linked to increased levels of oxidative stress and subsequent activation of apoptotic pathways.
Properties
CAS No. |
768-16-1 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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